molecular formula C3H6ClF3N2O B2508365 2-Amino-3,3,3-trifluoropropanamide;hydrochloride CAS No. 1849182-55-3

2-Amino-3,3,3-trifluoropropanamide;hydrochloride

Cat. No.: B2508365
CAS No.: 1849182-55-3
M. Wt: 178.54
InChI Key: RJFAQQKIOIWKBF-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoropropanamide;hydrochloride is a fluorinated organic compound with the molecular formula C3H6F3N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride typically involves the reaction of 2-Amino-3,3,3-trifluoropropanoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoropropanamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution Reactions: Substituted amides or amines.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Hydrolysis: 2-Amino-3,3,3-trifluoropropanoic acid and ammonia or an amine.

Scientific Research Applications

2-Amino-3,3,3-trifluoropropanamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoropropanamide;hydrochloride involves its interaction with molecular targets through the trifluoromethyl group, which can enhance its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3,3-trifluoropropanoic acid
  • 3,3,3-Trifluoro-1-propanamine hydrochloride
  • 3,3,3-Trifluoro-2-hydroxypropanoic acid

Uniqueness

2-Amino-3,3,3-trifluoropropanamide;hydrochloride is unique due to the presence of both an amino group and an amide group, which can influence its reactivity and potential applications. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2O.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAQQKIOIWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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